2-(4-Fluorophenyl)-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-Fluorophenyl)-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization reactions to form the pyrrolidine ring, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(4-Fluorophenyl)-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its fluorinated structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. For example, the compound may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-(2-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones .
Uniqueness
2-(4-Fluorophenyl)-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of fluorinated phenyl groups and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H15F2NO4 |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H15F2NO4/c20-14-3-1-12(2-4-14)17(23)11-26-19(25)13-9-18(24)22(10-13)16-7-5-15(21)6-8-16/h1-8,13H,9-11H2 |
InChI Key |
IRDVBCRAQWJUHD-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)OCC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)OCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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